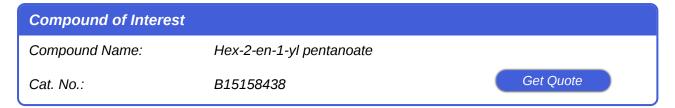


Hex-2-en-1-yl Pentanoate: A Technical Overview for Scientific Professionals

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An In-depth Guide to the Chemical Properties, Synthesis, and Biological Significance of a Key Flavor Compound

This technical guide provides a comprehensive overview of **Hex-2-en-1-yl pentanoate**, a volatile ester recognized for its characteristic fruity aroma. While primarily utilized in the flavor and fragrance industries, this document aims to consolidate the available scientific data for researchers, scientists, and drug development professionals who may encounter this molecule in broader research contexts. This guide covers its fundamental chemical identifiers, a general methodology for its synthesis, and the limited, publicly available information on its biological and toxicological profile.

Core Chemical and Physical Data

Hex-2-en-1-yl pentanoate, also known by its synonym (E)-2-hexen-1-yl valerate, is an organic ester with the molecular formula $C_{11}H_{20}O_2$. A summary of its key database identifiers and physical properties is presented in Table 1.



| Identifier | Value | Source |
|-------------------|---------------------------------------|--------|
| CAS Number | 56922-74-8 | [1] |
| FEMA Number | 3935 | [2][3] |
| JECFA Number | 1379 | [2][3] |
| IUPAC Name | hex-2-enyl pentanoate | N/A |
| Molecular Formula | C11H20O2 | N/A |
| Molecular Weight | 184.28 g/mol | N/A |
| Canonical SMILES | CCCCC(=0)OCC=CCCC | N/A |
| InChI Key | WDXAMNXWZLXISB- UHFFFAOYSA-N | N/A |
| Physical Form | Colorless liquid | [4] |
| Odor | Fruity, green, apple, pear, pineapple | N/A |
| Boiling Point | 240-241 °C | [4] |
| Refractive Index | 1.425-1.435 | [4] |
| Specific Gravity | 0.885-0.895 | [4] |

Synthesis Methodology: Fischer-Speier Esterification

The primary method for the synthesis of **Hex-2-en-1-yl pentanoate** is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (pentanoic acid) with an alcohol (hex-2-en-1-ol).

General Experimental Protocol

A detailed, specific protocol for the synthesis of **Hex-2-en-1-yl pentanoate** is not readily available in public literature. However, a general procedure based on the principles of Fischer esterification is as follows:

Foundational & Exploratory

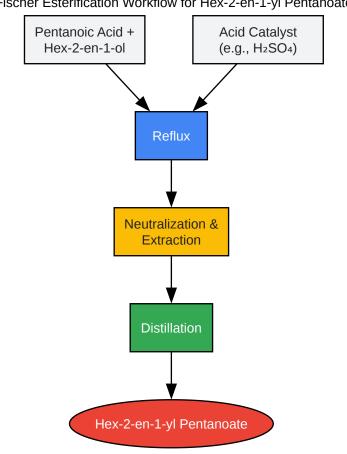




- Reactant Preparation: Equimolar amounts of pentanoic acid and hex-2-en-1-ol are added to a round-bottom flask. A slight excess of the alcohol can be used to drive the equilibrium towards the product.
- Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is carefully added to the reaction mixture.
- Reaction Conditions: The mixture is typically heated under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess acid is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The aqueous and organic layers are separated. The organic layer, containing the ester, is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtered. The solvent is then removed under reduced pressure.
- Final Purification: The crude ester is purified by fractional distillation under reduced pressure to yield the final product.

The logical workflow for this synthesis is depicted in the following diagram:





Fischer Esterification Workflow for Hex-2-en-1-yl Pentanoate

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Fischer Esterification Workflow

Biological Activity and Toxicological Information

The available data on the biological activity of Hex-2-en-1-yl pentanoate is limited and primarily stems from its evaluation as a flavoring agent.

Regulatory and Safety Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated trans-2hexenyl pentanoate and concluded that there is "No safety concern at current levels of intake



when used as a flavouring agent".[2][3] The Flavor and Extract Manufacturers Association (FEMA) has designated it as GRAS (Generally Recognized as Safe).[5]

Safety data sheets indicate that the compound can cause skin and serious eye irritation.[6]

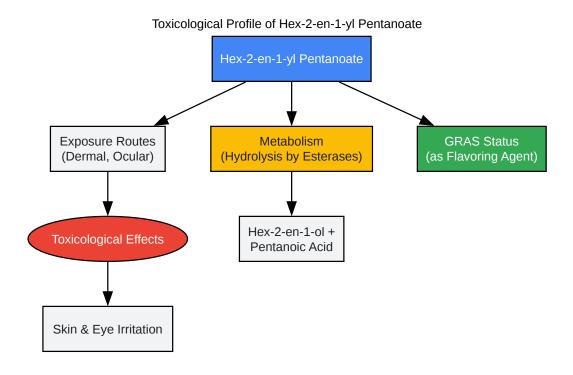
Potential Biological Relevance

While no specific studies on the signaling pathways or drug development applications of **Hex-2-en-1-yl pentanoate** have been identified, research into the biological functions of esters, particularly fatty acid esters, is an active area. These molecules are known to be involved in a variety of biological processes. For instance, the synthesis and hydrolysis of medium-chain fatty acid ethyl esters are enzymatically regulated in organisms like Saccharomyces cerevisiae, playing a crucial role in the flavor profile of fermented beverages.[7]

The metabolic fate of esters in the human body typically involves hydrolysis by esterases into their constituent alcohol and carboxylic acid.

The relationship between the chemical structure and its toxicological profile can be visualized as follows:





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Toxicological Profile Overview

Conclusion

Hex-2-en-1-yl pentanoate is a well-characterized flavor and fragrance compound with established identifiers and a generally understood synthetic pathway. However, for the scientific research and drug development communities, there is a notable lack of in-depth data regarding its specific biological activities, metabolic pathways beyond simple hydrolysis, and potential interactions with cellular signaling. The information presented in this guide serves as a foundational resource, highlighting the existing knowledge and underscoring the need for further investigation to explore the broader biological and pharmacological potential of this and similar unsaturated esters.



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